3-(1-(3-(Benzyloxy)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione
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Overview
Description
“3-(1-(3-(Benzyloxy)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione” is a complex organic compound. It contains a piperidine nucleus, which is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Scientific Research Applications
Hypoglycemic Potential
A series of benzyloxazolidine-2,4-diones, including variants structurally related to 3-(1-(3-(Benzyloxy)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione, have been identified as potent hypoglycemic agents. These compounds have shown significant efficacy in lowering blood glucose levels in genetically obese mice. The introduction of a benzofuran element into these molecules has been found to greatly enhance their in vivo potency, providing a new avenue for diabetes treatment research (Dow et al., 1991).
Synthesis and Structural Insights
Research into the electrooxidative cyclization of hydroxyamino compounds possessing a benzyl group has led to the synthesis of novel oxazolidine derivatives, including compounds related to this compound. These methods highlight innovative approaches to the synthesis of oxazolidine-based compounds, potentially useful in various scientific applications (Okimoto et al., 2012).
Crystal Structure Analysis
The crystal structure of a compound closely related to this compound has been analyzed, revealing that the benzyloxy and benzyl rings are almost coplanar. This structural insight is crucial for understanding the molecular interactions and stability of such compounds, which could be relevant for the development of new pharmaceuticals or materials (Inada & Kanazawa, 2017).
Antibacterial and Antifungal Activities
Synthesis of oxazolidine and thiazolidine derivatives from β-hydroxy- or β-mercapto-α-amino acid esters has led to the creation of compounds with potential antibacterial and antifungal activities. These findings open up possibilities for the use of oxazolidine-2,4-dione derivatives in the development of new antimicrobial agents (Badr et al., 1981).
Future Directions
The future directions for research on “3-(1-(3-(Benzyloxy)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione” and similar compounds could include the development of fast and cost-effective methods for the synthesis of substituted piperidines, which is an important task of modern organic chemistry . Additionally, further exploration of the biological and pharmacological activities of piperidine derivatives could lead to the discovery of new therapeutic agents .
Properties
IUPAC Name |
3-[1-(3-phenylmethoxybenzoyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5/c25-20-15-29-22(27)24(20)18-9-11-23(12-10-18)21(26)17-7-4-8-19(13-17)28-14-16-5-2-1-3-6-16/h1-8,13,18H,9-12,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNRDFFWSGOYDNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)COC2=O)C(=O)C3=CC(=CC=C3)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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